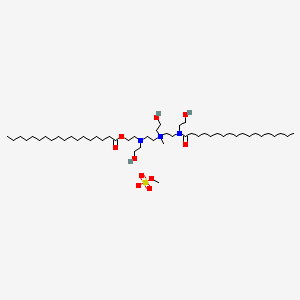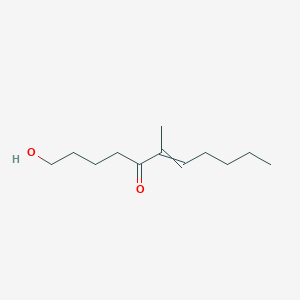
6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine is a heterocyclic compound that contains both a benzimidazole and a dithiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine typically involves the reaction of 1,2-diaminobenzene with a dithiolane derivative. One common method is the condensation of 1,2-diaminobenzene with 1,3-dithiolane-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The amino group on the benzimidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
科学的研究の応用
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The dithiolane ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. The benzimidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
1,3-Dithiolane derivatives: Compounds containing the 1,3-dithiolane ring, such as 1,3-dithiolane-2-thione.
Benzimidazole derivatives: Compounds containing the benzimidazole ring, such as 2-aminobenzimidazole and 5,6-dimethylbenzimidazole.
Uniqueness
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine is unique due to the combination of the dithiolane and benzimidazole rings in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
63486-20-4 |
|---|---|
分子式 |
C10H11N3S2 |
分子量 |
237.3 g/mol |
IUPAC名 |
6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H11N3S2/c11-10-12-7-2-1-6(5-8(7)13-10)9-14-3-4-15-9/h1-2,5,9H,3-4H2,(H3,11,12,13) |
InChIキー |
WTPDGCRXXGMZIA-UHFFFAOYSA-N |
正規SMILES |
C1CSC(S1)C2=CC3=C(C=C2)N=C(N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)






![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)
![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
phenylsilane](/img/structure/B14491923.png)

![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)
![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
